2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl hypochlorite
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl hypochlorite is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and resistance to degradation, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl hypochlorite typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction can be represented as:
C7F12CH2OH+SOCl2→C7F12CH2Cl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl hypochlorite undergoes various chemical reactions, including:
Substitution Reactions: The hypochlorite group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of perfluorinated alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., NH₃) or thiols (e.g., RSH) under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of perfluorinated amines or thiols.
Oxidation: Formation of perfluorinated carboxylic acids.
Reduction: Formation of perfluorinated alcohols.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl hypochlorite has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing perfluorinated groups.
Biology: Investigated for its potential use in modifying biological molecules to enhance stability and resistance to enzymatic degradation.
Medicine: Explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl hypochlorite involves the interaction of its hypochlorite group with various molecular targets. The hypochlorite group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The fluorinated backbone provides stability and resistance to degradation, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 4-methylbenzenesulfonate
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl hypochlorite is unique due to its hypochlorite functional group, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in applications requiring specific chemical transformations and high stability.
Properties
CAS No. |
76441-89-9 |
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Molecular Formula |
C7H3ClF12O |
Molecular Weight |
366.53 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl hypochlorite |
InChI |
InChI=1S/C7H3ClF12O/c8-21-1-3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H,1H2 |
InChI Key |
BNSXLVYSVGSREW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCl |
Origin of Product |
United States |
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